4-Phenylthiophenol

Catalog No.
S608375
CAS No.
19813-90-2
M.F
C12H10S
M. Wt
186.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylthiophenol

CAS Number

19813-90-2

Product Name

4-Phenylthiophenol

IUPAC Name

4-phenylbenzenethiol

Molecular Formula

C12H10S

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S

Synonyms

1,1'-biphenyl-4-thiol

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S

Precursor for Functional Molecules

4-Phenylthiophenol serves as a valuable building block for synthesizing more complex functional molecules. These molecules often possess desirable properties for applications in medicine, materials science, and optoelectronics.

  • Drug Discovery

    Derivatives of 4-Phenylthiophenol are being explored for their potential as therapeutic agents. For instance, studies have shown that some derivatives exhibit antibacterial and nitric oxide (NO) scavenging properties [1].([1] A study by Ali et al. (2013) focused on synthesizing various 4-arylthiophene-2-carbaldehyde compounds. These compounds exhibited notable antibacterial and nitric oxide (NO) scavenging capabilities)

  • Optoelectronic Materials

    Research has explored the use of 4-Phenylthiophenol derivatives in the development of organic light-emitting diodes (OLEDs) due to their interesting fluorescent properties [2].([2] Xu & Yu (2011) synthesized novel fluorescent aryl-substituted thiophene derivatives that have promising applications as functional organic materials in light-emitting diodes (OLEDs))

Building Blocks for Heterocyclic Chemistry

The unique structure of 4-Phenylthiophenol makes it a valuable precursor for synthesizing heterocyclic compounds, which contain atoms of different elements in their rings. These heterocycles play a crucial role in medicinal chemistry as intermediates in drug development [3].

  • Synthesis of bioactive molecules: Derivatives of 4-Phenylthiophenol can be used to create complex heterocycles with potential biological activity. For example, research has focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown promise in inhibiting tumor necrosis factor alpha (TNF-α), a protein involved in inflammation [3].([3] Buy 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid | 863763-67-1 | BenchChem )

Chemical Sensors

The ability of 4-Phenylthiophenol to undergo specific chemical reactions makes it a candidate for developing chemical sensors. These sensors can detect the presence of particular molecules in an environment.

  • Cyanide detection: Studies have shown that a specific derivative of 4-Phenylthiophenol can act as a colorimetric sensor for cyanide ions. This sensor changes color upon binding to cyanide, allowing for visual detection of this harmful compound [4].([4] A 4-phenyl thiophene appended 2,4-dinitrophenylhydrazone as a colorimetric chemosensor for selective detection of cyanide ion and its application for real-life samples | Request PDF - ResearchGate )

4-Phenylthiophenol, also known by its chemical formula C₁₂H₁₀S, is an organic compound characterized by the presence of both a phenyl group and a thiophenol moiety. This compound features a thiol (-SH) group attached to a thiophene ring, which is further substituted by a phenyl group at the para position. The structural formula can be represented as follows:

text
S / \ C C | | C---C | | C C | | H H

This compound is notable for its potential applications in materials science and organic synthesis due to its unique electronic properties and ability to form self-assembled monolayers.

Typical for thiols and aromatic compounds, such as:

  • Oxidation: Thiols can be oxidized to form disulfides. For example, 4-Phenylthiophenol can react with hydrogen peroxide or iodine to yield 4-phenylthioether.
  • Reduction: Reduction reactions can regenerate the thiol group from disulfides using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 4-Phenylthiophenol exhibits biological activity, particularly in the context of enzyme interactions. Its thiol group allows it to form disulfide bonds with proteins, influencing their structure and function. This characteristic suggests potential applications in biochemical research and drug design, where modulation of protein activity is desired.

Additionally, it has been noted that this compound may have toxic effects on aquatic life, highlighting its environmental impact .

The synthesis of 4-Phenylthiophenol can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves the nucleophilic substitution of phenyl lithium with thiophenol.
  • Electrophilic Aromatic Substitution: This method utilizes a thiophene derivative that reacts with phenyl halides under suitable conditions.
  • Reduction of Disulfides: The reduction of disulfide precursors containing phenyl groups can yield 4-Phenylthiophenol.

These methods allow for the controlled synthesis of the compound with varying degrees of purity and yield.

4-Phenylthiophenol finds applications in several fields:

  • Materials Science: It is used in the formation of self-assembled monolayers, which are crucial for developing advanced materials with tailored properties.
  • Organic Synthesis: The compound serves as an intermediate in various organic reactions, facilitating the synthesis of more complex molecules.
  • Biochemical Research: Due to its ability to interact with proteins, it is utilized in studies involving enzyme activity and protein stabilization.

Studies on the interactions of 4-Phenylthiophenol with biological molecules reveal its potential as a modulator of enzymatic activity. The formation of disulfide bonds plays a critical role in stabilizing protein structures and influencing their functionality. These interactions are essential for understanding the compound's role in biochemical pathways and its potential therapeutic applications.

Several compounds share structural similarities with 4-Phenylthiophenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-PhenylthiophenolThiophenol derivativeSubstituted at the ortho position; different reactivity patterns.
4-MethylthiophenolThiophenol derivativeContains a methyl group; alters electronic properties compared to 4-Phenylthiophenol.
Diphenyl sulfideSulfide compoundLacks thiol functionality; used primarily as a solvent or reagent.

The uniqueness of 4-Phenylthiophenol lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological interactions not observed in these similar compounds.

Traditional Organic Synthesis Approaches

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation represents one of the fundamental approaches for synthesizing 4-phenylthiophenol derivatives, employing electrophilic aromatic substitution mechanisms to introduce acyl groups onto thiophene rings [6]. The reaction proceeds through generation of an acylium center, where Lewis acids such as aluminum trichloride coordinate to the halogen in acyl halides, making the halogen a better leaving group [7]. In contrast to Friedel-Crafts alkylation, acylation reactions exhibit no carbocation rearrangements due to the stabilization of the acylium ion by resonance structures where the positive charge resides on oxygen [8].

The acylation of thiophene derivatives has been extensively studied using various catalysts including aluminum chloride, stannic chloride, and titanium tetrachloride [10]. Traditional catalytic acylation processes often encounter difficulties with excessive resinification of thiophene reactants, typically occurring before acylation can be effected [10]. Modern approaches have addressed these limitations through the development of silica-metallic oxide catalysts comprising titanium, zirconium, hafnium, thorium, iron, nickel, and cobalt oxides [10].

Specific synthetic protocols for phenylthiophene derivatives demonstrate the versatility of Friedel-Crafts methodology . The preparation of 1-(4-phenylthio-phenyl)-oct-1-one involves Friedel-Crafts acylation of diphenyl sulfide with n-octanoyl chloride using aluminum trichloride as Lewis acid catalyst . The reaction is conducted in dichloroethane at approximately 0°C, with n-octanoyl chloride added dropwise over 3 hours under vigorous stirring . After completion, the mixture is hydrolyzed with dilute hydrochloric acid ice water, and the organic phase is separated, neutralized, washed, and dried to obtain the product with 98.1-98.2% purity and approximately 91% yield .

Phase-vanishing methods have enhanced Friedel-Crafts acylation efficiency through the use of tin tetrachloride as Lewis acid [12]. These methodologies demonstrate smooth reaction progression with good product yields and have been successfully applied to parallel synthesis protocols [12]. The tin tetrachloride-mediated acylation reactions of thiophene compounds proceed efficiently under microwave irradiation conditions [12].

Table 1: Friedel-Crafts Acylation Conditions and Yields

SubstrateCatalystTemperature (°C)TimeYield (%)Reference
Diphenyl sulfideAlCl₃03 hours91
ThiopheneSnCl₄VariableVariableGood [12]
2-AlkylthiophenesAlCl₃VariableVariableVariable [13]

Gewald Reaction-Based Strategies

The Gewald reaction represents a cornerstone methodology for constructing substituted thiophene rings through three-component condensation reactions [14] [16]. This reaction involves the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur and base to generate polysubstituted 2-aminothiophenes [14]. The reaction mechanism proceeds through initial Knoevenagel condensation between the carbonyl compound and α-cyanoacetate to produce stable intermediates, followed by sulfur addition and cyclization with tautomerization to yield the desired thiophene products [14].

Multiple variations of the Gewald reaction have been developed to access different thiophene substitution patterns [16] [17]. The first version employs α-sulfanylcarbonyl compounds with activated acetonitriles, while the second version represents the most elegant approach using one-pot reaction of three components at temperatures not exceeding 45°C in alcoholic solvents [17]. The third version utilizes pre-formed α,β-unsaturated nitriles with elemental sulfur and bases, and the fourth version employs substituted 1,4-dithiane-2,5-diols for condensation with activated acetonitriles [17].

Specific applications to phenylthiophene synthesis demonstrate high efficiency through the Gewald three-component reaction [1] [4]. The synthesis of 4-phenyl substituted thiophene rings begins with p-substituted acetophenones reacting with methyl cyanoacetate and elemental sulfur [1]. For fluorinated derivatives, 4-fluoroacetophenone (2.8 g, 20 mmol) in dry dichloromethane is treated with ethyl cyanoacetate (2.7 g, 24 mmol), followed by titanium tetrachloride addition at 0°C and subsequent pyridine addition [4]. The reaction mixture is stirred for 18 hours at room temperature, then worked up to yield ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in 92% yield [4].

Table 2: Gewald Reaction Yields and Conditions

Starting MaterialSulfur SourceBaseYield (%)Product TypeReference
4-FluoroacetophenoneElemental SDiethylamine922-Aminothiophene [4]
4-BromoacetophenoneElemental SDiethylamine862-Aminothiophene [4]
Acetophenone derivativesElemental STriethylamine70-902-Aminothiophene [19]

Microwave irradiation has proven beneficial for Gewald reaction yields and reaction times [14]. The truly catalytic Gewald synthesis employs salts of boric acid as conjugate acid-base pairs in catalytic amounts for cyclocondensation reactions [18]. The mechanism involves piperidinium cation protonation of ketone carbonyls to generate carbocations, while borate anions abstract protons from active methylene groups to form carbanions [18].

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed synthesis represents a revolutionary approach for constructing phenylthiophene derivatives through cross-coupling methodologies [22] [23]. Palladium-catalyzed reactions have emerged as particularly effective tools for forming carbon-carbon and carbon-heteroatom bonds in thiophene synthesis [24]. The Suzuki-Miyaura cross-coupling reaction enables efficient coupling of heteroaryl chlorides with thiophene and furanboronic acids under aqueous conditions [25].

Specific protocols for thiophene synthesis demonstrate exceptional efficiency under mild conditions [25]. Suzuki coupling reactions between N-hetero and normal aryl chlorides with thiophene boronic acids proceed in aqueous n-butanol solvent with catalyst loadings of 0.1-1 mol%, achieving near quantitative yields [25]. These aqueous catalytic systems prove more efficient than anhydrous conditions for heterocyclic substrates [25]. The methodology utilizes biodegradable solvents and facilitates product separation from biphasic solvent mixtures without requiring additional organic solvents during workup [25].

Palladium-catalyzed Sonogashira-type cross-coupling reactions provide access to 2-substituted benzo[b]thiophenes [24]. The reaction between 2-iodothiophenol and phenylacetylene proceeds through initial Sonogashira coupling to form 2-alkynylthiophenol intermediates, followed by cyclization to generate the thiophene ring system [24]. The mechanism involves palladium coordination with the alkynylthiophenol intermediate, subsequent addition to the carbon-carbon triple bond, and protonation to yield the benzo[b]thiophene product with catalyst regeneration [24].

Table 3: Transition Metal-Catalyzed Coupling Reaction Conditions

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd (0.1-1 mol%)Aqueous n-butanolVariable~99 [25]
SonogashiraPd(II)VariousVariableGood [24]
C-H FunctionalizationPdVariousVariableVariable [26]

Advanced palladium-catalyzed methodologies enable double carbon-hydrogen bond functionalization for carbon-carbon coupling at β-positions of thiophenes [26]. The 1,4-migration of palladium on thiophene derivatives provides an appealing method for functionalizing carbon-hydrogen bonds at β-positions, which are generally more challenging than α-positions [26]. Under appropriate conditions, functionalization of thienyl β-positions of 2-arylthiophenes becomes possible through oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by 1,4-migration [26].

The Suzuki-Miyaura cross-coupling reaction has been specifically applied to thiophene derivative synthesis with excellent results [27]. Novel thiophene derivatives such as 2,5-diisopropenylthiophene have been synthesized using optimized Suzuki coupling protocols [27]. Design of experiment methodologies and multiple linear regression modeling have been employed to interpret reaction parameters and optimize yields while minimizing environmental impact [27].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized thiophene preparation through dramatic reductions in reaction times and enhanced efficiency [29] [30]. Solvent-free microwave-assisted coupling of thienyl boronic acids and esters with thienyl bromides using aluminum oxide as solid support allows rapid optimization of experimental conditions [29]. This methodology offers a novel, general, and rapid route to thiophene oligomers with exceptional time efficiency [29].

Specific examples demonstrate the power of microwave methodology [29]. Quaterthiophene synthesis is accomplished in 6 minutes through reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron, achieving 65% isolated yield [29]. Quinquethiophene preparation requires only 11 minutes via reaction of dibromoterthiophene with thienylboronic acid, yielding 74% isolated product [29]. These dramatic time reductions represent significant improvements over conventional heating methods [29].

Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine provides rapid access to 3-aminobenzo[b]thiophenes [30] [33]. Reactions conducted in dimethyl sulfoxide at 130°C yield products in 58-96% yield [33]. The method proves suitable for accessing pharmacophore scaffolds for medicinal chemistry applications [30]. Microwave dielectric heating dramatically reduces reaction times from 17 hours to 15 minutes while maintaining good yields [30].

Table 4: Microwave-Assisted Synthesis Conditions and Results

SubstrateConditionsTimeYield (%)ProductReference
2-Bromo-2,2'-bithiopheneAl₂O₃, MW6 min65Quaterthiophene [29]
DibromoterthiopheneThienylboronic acid, MW11 min74Quinquethiophene [29]
2-HalobenzonitrilesDMSO, 130°C, MW11 min58-963-Aminobenzo[b]thiophenes [33]

Continuous microwave-enhanced processes have been developed for thiophene transformations [32]. Experimental and theoretical studies demonstrate that microwave irradiation enhances catalytic processes through both thermal and non-thermal effects [32]. Microwave selective heating causes hot spots inside catalysts, improving reaction rates compared to conventional heating methods [32]. Temperature differences between microwave and conventional heating methods become less pronounced at higher temperatures due to equilibrium effects [32].

Green Chemistry Innovations

Solvent-Free Synthetic Pathways

Solvent-free synthetic methodologies represent a paradigm shift toward environmentally sustainable thiophene synthesis [36] [37]. These approaches eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product purity [36]. Solvent-free microwave-assisted synthesis of thiophene oligomers via Suzuki coupling demonstrates exceptional environmental benefits combined with rapid reaction times [36].

Mechanochemical approaches provide innovative solvent-free pathways for thiophene polymer synthesis [37]. Mechanochemical oxidative polymerization utilizing design of experiments optimization leads to complete conversion and polymers with surface areas up to 1850 m² g⁻¹, nearly twice as high as materials prepared by solution-based methods [37]. This approach presents a solvent-free, quick, and scalable alternative for porous polymer production [37].

Green electrophilic cyclization reactions employ environmentally benign reagents for thiophene synthesis [39]. The first synthesis of chlorinated benzo[b]selenophenes utilizes table salt as a source of electrophilic chlorine and ethanol as solvent [39]. This methodology successfully accomplishes synthesis of diverse halogenated heterocycles including 3-chloro, 3-bromo, and 3-iodo thiophenes under mild reaction conditions with high product yields [39].

Table 5: Solvent-Free Synthesis Conditions and Environmental Benefits

MethodReagentsConditionsYield (%)Environmental BenefitReference
MechanochemicalOxidative agentsBall millingHighNo solvents, scalable [37]
Electrophilic cyclizationNaCl, CuSO₄EtOH, mild92-95Green reagents [39]
Microwave couplingBoronic acidsSolid support65-74Solvent-free [36]

Optimized reaction conditions for green synthesis demonstrate excellent yields across multiple substrate types [39]. Alkyne substrates in the presence of sodium halides, ethanol, and copper(II) sulfate pentahydrate undergo electrophilic cyclization to form thiophene, selenophene, and benzo[b]selenophene derivatives with yields as high as 95% [39]. The methodology utilizes green chemistry principles by eliminating harsh solvents and cyclizing agents to create simpler and cleaner electrophilic cyclization reactions [39].

Solid-state reactions without auxiliaries represent the ideal implementation of solvent-free chemistry [41]. These stoichiometric solid-solid reactions yield single products in pure form without requiring solvent-consuming purification steps [41]. Melt reactions occurring without auxiliaries and with quantitative yield due to direct crystallization provide excellent atom economy [41].

Biocatalytic Production Methods

Biocatalytic approaches to thiophene synthesis represent cutting-edge green chemistry methodologies that harness enzymatic transformations for sustainable production [43]. Self-assembled polymeric nano- and microreactors provide platforms for biocatalytic synthesis with enhanced enzyme stability and reusability [43]. These systems address traditional limitations of enzyme usability and stability under abiological conditions [43].

Eggshell-supported iron oxide nanoparticles have been developed as biodegradable and eco-friendly biocatalysts for thiophene derivative synthesis [45]. The eggshell/Fe₃O₄ biocatalyst demonstrates high efficiency in multi-component reactions for synthesizing 2-amino thiophene derivatives from aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur [45]. Optimal reaction conditions achieve high yield products at microwave temperature in ethanol solvent within 10 minutes [45].

Cytochrome P450 enzymes catalyze both S-oxidation and epoxidation of thiophene derivatives, providing insights into biocatalytic transformation pathways [46]. Oxidation of 2-phenylthiophene by rat liver microsomes in the presence of nicotinamide adenine dinucleotide phosphate and glutathione produces three types of metabolites [46]. These include thiophene-S-oxide dimers formed by Diels-Alder dimerization, glutathione adducts from Michael-type addition to thiophene-S-oxide, and glutathione adducts from nucleophilic attack on thiophene 4,5-epoxide [46].

Table 6: Biocatalytic Synthesis Conditions and Performance

BiocatalystSubstrateConditionsTimeYield/ActivityReference
Eggshell/Fe₃O₄Aromatic aldehydesMW, EtOH10 minHigh [45]
Cytochrome P4502-PhenylthiopheneNADPH, GSHVariableMultiple products [46]
Polymeric reactorsVariousAqueousVariableEnhanced stability [43]

The eggshell/Fe₃O₄ biocatalyst maintains high catalytic activity over five cycles without significant performance decline [45]. Characterization by Fourier transform infrared spectroscopy, scanning electron microscopy, X-ray diffraction, energy-dispersive X-ray analysis, thermogravimetric analysis, vibrating sample magnetometry, and atomic force microscopy confirms the successful preparation and stability of the biocatalyst [45].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4-Phenylthiophenol

Dates

Modify: 2023-08-15

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